N-(4-morpholinophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
Description
N-(4-morpholinophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic thiazole-based compound featuring a carboxamide moiety linked to a 4-morpholinophenyl group and a 1H-pyrrole substituent. This compound’s structure combines a heterocyclic thiazole core with morpholine and pyrrole groups, which may enhance solubility and target binding affinity.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-17(16-13-25-18(20-16)22-7-1-2-8-22)19-14-3-5-15(6-4-14)21-9-11-24-12-10-21/h1-8,13H,9-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAJABMWZCUTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CSC(=N3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-morpholinophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : N-(4-morpholin-4-ylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Molecular Formula : C₁₉H₂₀N₄O₂S
- Molecular Weight : 354.4 g/mol
- CAS Number : 1206993-57-8
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may exhibit:
- Enzyme Inhibition : Potential inhibition of specific enzymes related to disease pathways.
- Receptor Modulation : Binding to receptors that play a role in signal transduction, potentially influencing cellular responses.
Antiviral Properties
Research indicates that compounds similar to this compound have shown promising antiviral activities. For example, derivatives with thiazole and pyrrole moieties have been evaluated for their efficacy against various viruses, including:
These studies suggest that the structural components of the compound contribute to its biological efficacy.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Similar thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, as indicated below:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 | |
| A549 (lung cancer) | 15.3 | |
| HeLa (cervical cancer) | 8.7 |
These findings highlight the importance of further investigations into the compound's mechanism and efficacy in cancer therapy.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives, including this compound. Notable findings include:
-
Synthesis and Structure-Activity Relationship (SAR) :
- A study investigated various thiazole derivatives, noting that modifications to the morpholine and pyrrole substituents significantly influenced biological activity.
- The optimal substitutions were identified for enhancing antiviral potency and reducing cytotoxicity.
-
In Vivo Studies :
- Preliminary in vivo studies demonstrated that certain derivatives exhibited significant reductions in tumor size in xenograft models.
- These studies suggest potential therapeutic applications in oncology.
-
Toxicological Assessments :
- Toxicity profiles were evaluated using standard assays, indicating that some derivatives possess favorable safety margins compared to existing therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the thiazole carboxamide scaffold significantly influence solubility, stability, and bioactivity. Key comparisons include:
Key Findings :
- Morpholine vs. Fluorinated Groups: The 4-morpholinophenyl group in the target compound may improve water solubility compared to fluorinated analogs (e.g., compound 53), which prioritize metabolic stability .
- Pyrrole vs. Azide/Aromatic Groups : The 1H-pyrrole substituent in the target compound could enhance π-π stacking in target binding, whereas azide groups (compound 32) are typically used for click chemistry modifications .
- Clinical Relevance: Acotiamide Hydrochloride () demonstrates that thiazole carboxamides with bulky amino groups (e.g., bis-isopropylaminoethyl) achieve therapeutic efficacy, suggesting that the morpholinophenyl group in the target compound may offer similar advantages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
